CAS registry number and safety data sheet for (3S)-1-isopropylpyrrolidin-3-amine dihydrochloride
CAS registry number and safety data sheet for (3S)-1-isopropylpyrrolidin-3-amine dihydrochloride
An In-Depth Technical Guide to (3S)-1-isopropylpyrrolidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-1-isopropylpyrrolidin-3-amine dihydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereochemically defined pyrrolidine ring, a secondary amine, and a primary amine functionality (protonated in the dihydrochloride salt form), makes it a versatile scaffold for introducing specific three-dimensional geometries into drug candidates. The pyrrolidine motif is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability, while also enabling precise interactions with biological targets.[1][2][3] This guide provides a comprehensive overview of the compound's identification, physicochemical properties, plausible synthetic routes, critical safety and handling protocols, and its applications as a key intermediate in the development of novel therapeutics.
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The five-membered, saturated nitrogen heterocycle of the pyrrolidine ring is a ubiquitous feature in a vast array of biologically active molecules.[2] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure. This "pseudorotation" allows the ring to adopt various conformations, enabling a more dynamic and extensive exploration of the pharmacophore space when designing ligands for complex biological targets like enzymes and receptors.[2][3]
The introduction of stereocenters, as seen in the (3S) configuration of the title compound, is a critical design element. The spatial orientation of substituents on a chiral scaffold can dramatically influence binding affinity and biological activity, as enantiomers often exhibit different interactions with enantioselective proteins.[2][4] Therefore, compounds like (3S)-1-isopropylpyrrolidin-3-amine dihydrochloride are not just reagents; they are precision tools for constructing the next generation of stereochemically pure therapeutics.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance, safety, and experimental reproducibility. The definitive identifier for this compound is its CAS Registry Number.
| Property | Value | Source |
| Chemical Name | (3S)-1-isopropylpyrrolidin-3-amine dihydrochloride | MilliporeSigma[5][6] |
| Synonym(s) | (S)-1-isopropylpyrrolidin-3-amine dihydrochloride | MilliporeSigma[5] |
| CAS Registry No. | 914498-27-4 | MilliporeSigma[5][6] |
| Molecular Formula | C₇H₁₈Cl₂N₂ | MilliporeSigma[5] |
| Molecular Weight | 201.14 g/mol | MilliporeSigma[5][6] |
| Physical Form | White to Yellow Solid | MilliporeSigma[5] |
| Purity | Typically ≥97% | MilliporeSigma[5] |
| InChI Key | VBJDQXDPLUEPER-KLXURFKVSA-N | MilliporeSigma[5] |
Synthesis and Manufacturing Insights
The synthesis of chiral aminopyrrolidines is a well-established field, often starting from readily available chiral precursors like amino acids. A plausible and efficient route to (3S)-1-isopropylpyrrolidin-3-amine dihydrochloride involves a multi-step sequence starting from a protected (S)-3-aminopyrrolidine derivative. The key transformation is the selective introduction of the isopropyl group onto the ring nitrogen.
A logical approach is the reductive amination of a protected (S)-pyrrolidin-3-amine with acetone. This method is widely used in pharmaceutical chemistry for its high efficiency and operational simplicity.
Conceptual Synthetic Workflow
The diagram below outlines a potential pathway. The synthesis begins with the commercially available (S)-3-aminopyrrolidine dihydrochloride, which is first protected and neutralized. The key N-isopropylation step is then performed, followed by deprotection to yield the final product.
Caption: Conceptual synthetic pathway for (3S)-1-isopropylpyrrolidin-3-amine dihydrochloride.
The synthesis of the chiral precursor, (S)-3-aminopyrrolidine dihydrochloride, can be achieved from starting materials like L-aspartic acid or trans-4-hydroxy-L-proline, as detailed in various publications and patents.[4][7]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is my highest priority. While a specific, verified Safety Data Sheet (SDS) for CAS 914498-27-4 was not retrieved in the initial search, a conservative safety assessment can be constructed based on the known hazards of closely related aminopyrrolidine dihydrochlorides.[8][9][10] Amine hydrochlorides are typically acidic, irritant, and hygroscopic solids.
Hazard Identification (Inferred)
The following table summarizes the likely hazards, based on data for analogous compounds like (S)-(+)-3-Aminopyrrolidine dihydrochloride.
| Hazard Class | GHS Code | Statement | Source (Analogous Compound) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[8], ThermoFisher[9] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[8], ThermoFisher[9] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | PubChem[8], ThermoFisher[9] |
Precautionary Measures
The following precautionary statements (P-codes) are recommended for handling this and structurally similar compounds.[5]
| Category | GHS Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Laboratory Handling Workflow
Adherence to a strict workflow is essential to minimize exposure and ensure laboratory safety.
Caption: Standard laboratory workflow for handling amine hydrochloride salts.
Storage Conditions: The compound should be stored in a tightly sealed container in a dry and well-ventilated area to prevent moisture absorption, to which amine salts are often sensitive.[5][9] Storage under an inert atmosphere is also recommended.[10]
Applications in Research and Drug Development
(3S)-1-isopropylpyrrolidin-3-amine serves as a chiral building block for synthesizing more complex molecules. Its value lies in the combination of its structural features:
-
Chiral Scaffold: Provides a rigid, stereochemically defined core to orient other functional groups in three-dimensional space.
-
Primary Amine: Acts as a versatile nucleophile or a point for further functionalization. It can be acylated, alkylated, or used in reductive aminations to build larger structures.
-
Tertiary Amine (post-isopropylation): The isopropyl group on the ring nitrogen provides steric bulk and modulates the basicity and lipophilicity of the molecule, which can be fine-tuned to improve pharmacokinetic properties (ADME).
This scaffold is particularly relevant in the synthesis of inhibitors for enzymes and ligands for G-protein coupled receptors (GPCRs), where precise stereochemical presentation is critical for potent and selective binding.[4] For example, chiral aminopyrrolidine moieties have been incorporated into potent antibacterial agents of the quinolone class, where the stereochemistry of the substituent was found to be critical for activity.[4]
Caption: Role of the compound as a versatile intermediate in drug synthesis.
Exemplary Experimental Protocol: Diastereoselective Reductive Amination
To illustrate the practical application of this reagent, the following protocol describes a representative diastereoselective reductive amination to couple the chiral amine with a prochiral ketone.
Objective: To synthesize (S)-N-((S)-1-phenylethyl)-1-isopropylpyrrolidin-3-amine.
Materials:
-
(3S)-1-isopropylpyrrolidin-3-amine dihydrochloride (1.0 eq)
-
Acetophenone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous (10 mL / mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, suspend (3S)-1-isopropylpyrrolidin-3-amine dihydrochloride in anhydrous DCM.
-
Rationale: An inert atmosphere and anhydrous solvent are crucial as the reducing agent is water-sensitive.
-
-
Neutralization: Cool the suspension to 0 °C using an ice bath. Add triethylamine dropwise. Stir for 15 minutes.
-
Rationale: The dihydrochloride salt must be neutralized to the free amine to make it nucleophilic. Two equivalents of base are needed for the dihydrochloride, with a slight excess to ensure complete reaction.
-
-
Imine Formation: Add acetophenone to the reaction mixture. Allow the mixture to stir at room temperature for 1-2 hours.
-
Rationale: This allows for the formation of the iminium ion intermediate, which is the species that will be reduced.
-
-
Reduction: Carefully add sodium triacetoxyborohydride portion-wise to the mixture.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards ketones than NaBH₄, minimizing side reactions. Portion-wise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Rationale: The aqueous quench neutralizes any remaining acid and destroys excess reducing agent.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
-
Rationale: Standard extraction and drying procedures remove water and inorganic salts, providing a crude product suitable for purification.
-
Conclusion
(3S)-1-isopropylpyrrolidin-3-amine dihydrochloride is a high-value chemical tool for drug discovery and development. Its defined stereochemistry and dual amine functionalities provide a robust platform for creating novel molecular architectures with precisely controlled three-dimensional structures. Understanding its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to leverage the strategic advantages of the chiral pyrrolidine scaffold in their scientific endeavors.
References
-
PubChem. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. [Link]
- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). [Link]
-
Chemical Substance Information. (3S)-1-ethylpyrrolidin-3-amine dihydrochloride. [Link]
-
Loba Chemie. PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
NextSDS. (S)-N-isopropylpyrrolidin-3-amine — Chemical Substance Information. [Link]
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